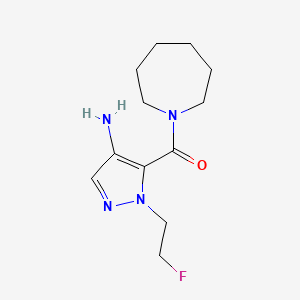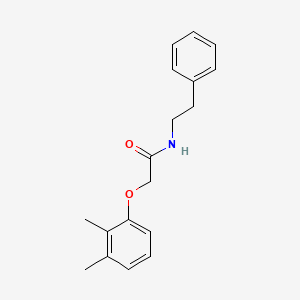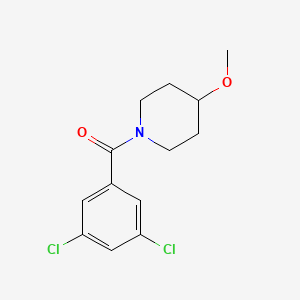
(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone" is a chemically synthesized molecule that appears to be related to various research studies focusing on the synthesis and biological activity of similar compounds. These studies involve the creation and analysis of compounds with potential antimicrobial and antifungal properties, as well as investigations into their molecular structures and interactions.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions using various reagents and catalysts. For instance, a series of novel aryl methanones were synthesized by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using TBAB and K2CO3 . Another related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, was synthesized using polyethylene glycol-400 (PEG-400) and acetic acid, which provided a greener method by avoiding hazardous solvents .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic and computational methods. For example, the molecular structure and spectroscopic data of a related compound were obtained from DFT calculations, and the geometry of the molecule was fully optimized . The crystal structure of another adduct comprising different substituents on a common (4-chlorophenyl)methanone component was determined, revealing specific dihedral angles between the benzene ring and the piperidine rings .
Chemical Reactions Analysis
The chemical reactivity and stability of these compounds are studied through various analyses. The frontier molecular orbital, molecular electrostatic potential (MEP), and global chemical reactivity parameters for a related molecule were reported, indicating the molecule's strength and stability . Additionally, molecular docking and quantum chemical calculations were performed to predict the biological effects of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of specific functional groups. For instance, the presence of halogen bonds in the solid-state structures of a synthesized compound was studied, and a dimeric structure was formed due to the presence of halogen interactions . The crystal structure analysis of an adduct revealed intermolecular hydrogen bonds leading to the formation of chains in the crystal .
Applications De Recherche Scientifique
Crystal Structure Analysis
Researchers have investigated the crystal structure of related compounds to understand their molecular configurations and interactions. For example, the study of the crystal structure of the adduct comprising hydroxypiperidin-1-yl substituents on a common phenyl methanone component revealed significant dihedral angles between the benzene ring and piperidine rings, indicating specific spatial orientations that could influence chemical reactivity and interactions (B. Revathi et al., 2015).
Antifungal and Anticancer Activity
Novel derivatives have been synthesized and evaluated for their antifungal activity, revealing that certain substituents can significantly enhance this property (Hong-Shui Lv et al., 2013). Additionally, compounds related to phenstatin have shown potent cytotoxicity against tumor cell lines and have been studied for their mechanisms of inducing cell cycle arrest and apoptosis, suggesting their potential as anticancer agents (H. I. Magalhães et al., 2013).
Spectroscopic Investigation
Spectroscopic methods, including FT-IR, Raman, and NMR, have been employed to characterize the molecular structure of related piperidine derivatives. These studies provide detailed insights into the chemical properties and reactivity of these compounds, facilitating their application in various fields of research (Nilavanathi Arasu et al., 2019).
Chemical Reactivity and Interaction Studies
Research on the reactivity and interaction of related compounds, including clathrate formation and molecular docking studies, has been conducted to understand their potential applications further. These studies highlight the importance of specific molecular interactions in the formation of inclusion complexes and the potential for designing compounds with tailored properties (M. Eto et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-18-12-2-4-16(5-3-12)13(17)9-6-10(14)8-11(15)7-9/h6-8,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXOALGDQNPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)
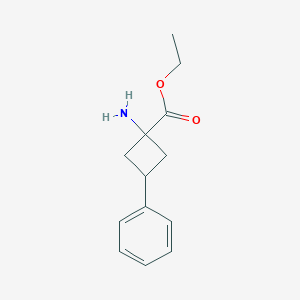

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)
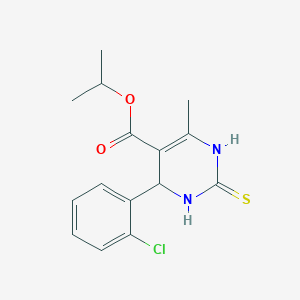
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)

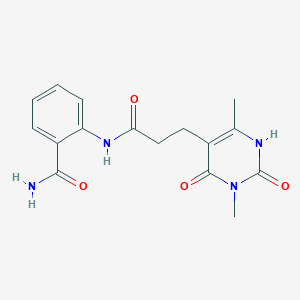
![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

